molecular formula C14H21NO2 B11158596 N-butyl-2-phenoxybutanamide

N-butyl-2-phenoxybutanamide

Cat. No.: B11158596
M. Wt: 235.32 g/mol
InChI Key: FJCOBMDIUKPQAD-UHFFFAOYSA-N
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Description

N-butyl-2-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group attached to the nitrogen atom and a phenoxy group attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-phenoxybutanamide can be achieved through several methods. One common approach involves the reaction of butylamine with 2-phenoxybutanoic acid under appropriate conditions. The reaction typically requires a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond . Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-butyl-2-phenoxybutanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of N-butyl-2-phenoxybutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-phenoxybutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of both the butyl and phenoxy groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butyl-2-phenoxybutanamide

InChI

InChI=1S/C14H21NO2/c1-3-5-11-15-14(16)13(4-2)17-12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3,(H,15,16)

InChI Key

FJCOBMDIUKPQAD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(CC)OC1=CC=CC=C1

Origin of Product

United States

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